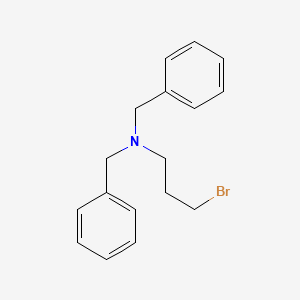

3-Dibenzylamino-1-bromopropane

CAS No.: 98346-35-1

Cat. No.: VC8020503

Molecular Formula: C17H20BrN

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98346-35-1 |

|---|---|

| Molecular Formula | C17H20BrN |

| Molecular Weight | 318.3 g/mol |

| IUPAC Name | N,N-dibenzyl-3-bromopropan-1-amine |

| Standard InChI | InChI=1S/C17H20BrN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |

| Standard InChI Key | XKGMFUZYTNHPGX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

3-Dibenzylamino-1-bromopropane has the molecular formula C₂₃H₂₄BrN and a molecular weight of 394.3 g/mol . Its IUPAC name underscores its stereochemistry, with the (S)-configuration at the second carbon atom, critical for its chiral properties. The compound features a central propane backbone substituted with a bromine atom at position 1, a dibenzylamino group at position 2, and a phenyl group at position 3 .

Synonyms and Identifiers

Common synonyms include SCHEMBL3754294 and JSQHQQPMKDHXAD-QHCPKHFHSA-N, the latter representing its InChIKey . The SMILES notation, C1=CC=C(C=C1)CC@@HN(CC2=CC=CC=C2)CC3=CC=CC=C3, provides a standardized representation of its structure, emphasizing the stereochemical arrangement .

Table 1: Key Identifiers of 3-Dibenzylamino-1-bromopropane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₄BrN | |

| Molecular Weight | 394.3 g/mol | |

| InChIKey | JSQHQQPMKDHXAD-QHCPKHFHSA-N | |

| XLogP3-AA | 6 | |

| Rotatable Bond Count | 8 |

Physicochemical Properties

Lipophilicity and Solubility

The compound’s XLogP3-AA value of 6 indicates high lipophilicity, suggesting preferential solubility in organic solvents over aqueous media . This property aligns with its structural features, including aromatic benzyl groups and a bromine atom, which reduce polar interactions. Experimental solubility data remain limited, but its 8 rotatable bonds imply conformational flexibility, potentially influencing its reactivity in solution .

Spectroscopic Characteristics

13C NMR spectra reveal distinct peaks corresponding to the brominated carbon (C1), the chiral center (C2), and aromatic carbons . IR spectra show absorption bands for C-Br stretching (~550 cm⁻¹) and N-H bending (~1600 cm⁻¹), consistent with its functional groups .

Synthesis and Reaction Pathways

Stereochemical Control

The (S)-configuration is likely achieved via asymmetric synthesis or resolution techniques. Chiral auxiliaries or catalysts could enforce stereoselectivity during the formation of the dibenzylamino group. For instance, chiral Lewis acids might direct nucleophilic attack at the prochiral carbon, ensuring enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume